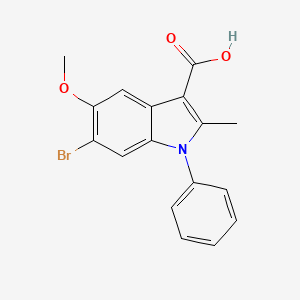
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine (3C2(DCM)5(TFM)P) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields. It is a halogenated pyridine derivative, meaning that it contains a nitrogen atom with four attached hydrogen atoms and one attached chlorine atom. This compound is of particular interest due to its unique properties, including its low toxicity and its ability to act as a catalyst for a variety of chemical reactions.
Scientific Research Applications
Pesticide Synthesis : 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine is widely used in synthesizing pesticides. Various processes for synthesizing this compound have been reviewed, highlighting its importance in modern agrochemicals (Lu Xin-xin, 2006).
Structural and Spectroscopic Characterization : The compound has been studied for its potential as an antithyroid drug. Its interaction with molecular iodine was examined, providing insights into its structural and spectroscopic properties (Chernov'yants et al., 2011).
Fungicide Development : It forms the basis of the fungicide fluazinam, with studies detailing its molecular structure and how it forms chains and a three-dimensional network through various intermolecular interactions (Jeon et al., 2013).
Chemical Manipulation and Reactions : Research has demonstrated its versatility in chemical reactions, such as halogen shuffling and electrophilic substitutions, making it a valuable compound for further chemical manipulation (Mongin et al., 1998).
Organic Process Research : The compound undergoes mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst, showing its potential in organic synthesis and process research (Crettaz et al., 2001).
Insecticide Intermediate : It serves as an important intermediate for tefluthrin, an insecticide used to control soil insect pests in various crops. This highlights its utility in developing effective insect control solutions (Liu et al., 2006).
Regioexhaustive Functionalization : The compound has been used to test concepts of regioexhaustive functionalization, demonstrating its utility in organic chemistry and synthesis research (Cottet & Schlosser, 2004).
Mechanism of Action
3-Chloro-2-(trifluoromethyl)pyridine is used for the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . This suggests that it may interact with the HCV NS5B protein, although the exact mechanism of action is not specified in the search results.
Properties
IUPAC Name |
3-chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJIDXRAQIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)
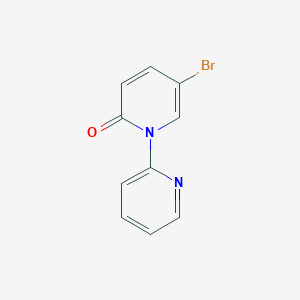


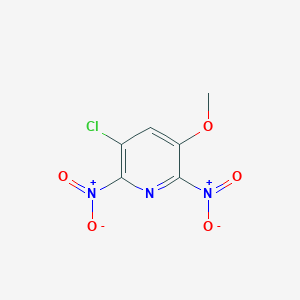
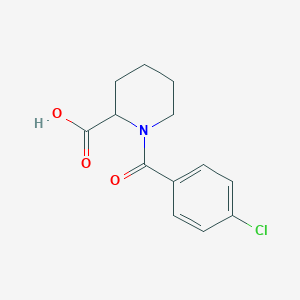
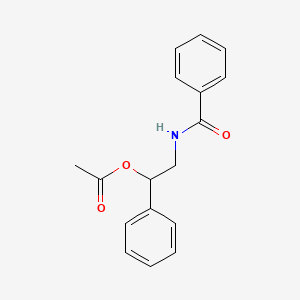
![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
